Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate
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Overview
Description
Methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a chromenone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the reaction of 4-hydroxycoumarin with a suitable cyanomethoxy reagent under basic conditions to form the chromenone derivative. This intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of ester or amide derivatives.
Scientific Research Applications
Methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(cyanomethoxy)benzoate
- Methyl 4-(methylthio)benzoate
- Methyl 2-(cyanomethoxy)benzoate
Uniqueness
Methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is unique due to its combination of a chromenone core with a benzoate ester, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.
Properties
IUPAC Name |
methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6/c1-23-19(22)12-2-4-13(5-3-12)26-17-11-25-16-10-14(24-9-8-20)6-7-15(16)18(17)21/h2-7,10-11H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFGASRWPKFPGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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